Superior Electrodeposition Kinetics for Seed Layers
The electrodeposition behavior of copper from the [Cu(en)₂]²⁺ complex is kinetically more favorable than from the [Cu(EDTA)]²⁺ complex. This is evidenced by a higher exchange current density (i₀) for [Cu(en)₂]²⁺, which was determined by extrapolating the Tafel relation to the equilibrium potential [1]. The slope of the Tafel relation (b) and the cathodic transfer coefficient (α) also differ significantly between the two complexes, highlighting distinct reaction mechanisms [1].
| Evidence Dimension | Exchange current density (i₀) for copper electrodeposition |
|---|---|
| Target Compound Data | Higher |
| Comparator Or Baseline | [Cu(EDTA)]²⁺ complex (Lower i₀) |
| Quantified Difference | The study concluded that i₀ was higher for Cu(en)₂²⁺ than for Cu(EDTA)²⁺, with Tafel slopes of -550 mV and -250 mV, respectively [1]. |
| Conditions | Rotating disk electrode, potentials from -750 to -1250 mV (SCE), aqueous solution [1]. |
Why This Matters
For applications like semiconductor copper seed layer deposition, a higher exchange current density correlates with faster plating rates and potentially improved conformal coverage in high-aspect-ratio features [1].
- [1] Yoshimura, T., et al. (1984). Complex formation and electrodeposition behavior of copper in ethylenediamine and EDTA solutions. Journal of the Surface Finishing Society of Japan, 35(11), 521-526. View Source
